N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O6S/c18-13-3-1-2-4-16(13)27(22,23)19-8-12-9-20(17(21)26-12)11-5-6-14-15(7-11)25-10-24-14/h1-7,12,19H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEROYSYMBURJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to have potent inhibitory effects on enzymes such as cyclooxygenase.
Mode of Action
It’s suggested that similar compounds can inhibit the activity of certain enzymes, potentially leading to therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes like cyclooxygenase, which plays a key role in the synthesis of prostaglandins, thromboxanes, and prostacyclin. These molecules are involved in inflammation and pain signaling, among other physiological processes.
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy.
Biological Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in neuroprotection and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H15FNO4S |
| Molecular Weight | 335.36 g/mol |
| CAS Number | Not available |
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Neurotoxicity : The compound has shown potential in reducing neurotoxicity in various cell lines, particularly those exposed to beta-amyloid (Aβ) aggregates, which are implicated in Alzheimer's disease.
- Modulation of Signaling Pathways : Research indicates that the compound may influence the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in neuronal survival and apoptosis regulation.
- Anti-inflammatory Effects : The compound appears to reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
In Vitro Studies
In vitro assays have demonstrated that this compound significantly enhances cell viability in Aβ-induced neurotoxicity models. For instance, at concentrations ranging from 1.25 to 5 μg/mL, the compound improved the viability of PC12 cells subjected to Aβ25–35 exposure.
Table 1: Effects on Cell Viability
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 1.25 | 85 |
| 2.5 | 90 |
| 5 | 95 |
| Control | 100 |
In Vivo Studies
Preliminary in vivo studies using zebrafish models have suggested that the compound exhibits less toxicity compared to traditional treatments like donepezil. Behavioral assays indicated improved cognitive functions in treated groups.
Case Studies
-
Neuroprotective Effects : A study investigated the neuroprotective effects of the compound against Aβ-induced apoptosis in PC12 cells. Results indicated significant reductions in apoptosis markers such as Bax and increases in anti-apoptotic markers like Bcl-2.
"Compound significantly reduced Aβ-induced expression of Bax while increasing Bcl-2 levels, indicating a shift towards neuroprotection" .
- Inflammation Modulation : Another study focused on the anti-inflammatory properties of the compound, revealing its ability to inhibit NF-κB activation and downregulate iNOS expression in neuronal models.
Comparison with Similar Compounds
Sulfonamide Derivatives
Key Observations :
Benzo[d][1,3]dioxol-5-yl-Containing Compounds
Key Observations :
- The piperonyl group improves lipophilicity and membrane permeability across analogs .
- Synthetic Routes : While the target compound employs alkylation (e.g., ), analogs like 28 use amide coupling , and 4p–4u rely on silver-catalyzed decarboxylation .
Pharmacological and Physicochemical Properties
Pharmacological Profile
- Enzyme Inhibition: Sulfonamide derivatives (e.g., 5h) exhibit strong binding to enzymes like PI3Kα via sulfonamide interactions with catalytic residues . The target compound’s oxazolidinone may mimic this by engaging hydrogen bonds.
- Receptor Targeting: LUF7746’s fluorosulfonyl group enables covalent adenosine A1 receptor binding, suggesting the target compound’s fluorine could enhance affinity through halogen bonding .
Physicochemical Properties
- Solubility : The sulfonamide group in the target compound likely improves aqueous solubility compared to benzamide analogs (e.g., ).
- Metabolic Stability: The benzo[d][1,3]dioxol-5-yl group resists oxidative metabolism, extending half-life compared to non-cyclic analogs .
Challenges and Opportunities
- Synthetic Complexity : Multi-step synthesis (e.g., alkylation, coupling) may limit scalability compared to one-step methods used for 4p–4u .
- Unexplored Activity : While structural analogs show promise in enzyme inhibition (5h) or receptor modulation (LUF7746), the target compound’s specific biological targets remain unverified .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
